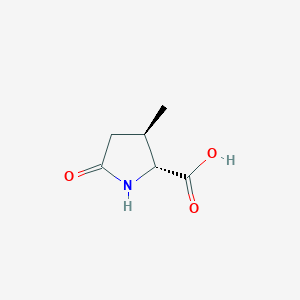

(3R)-3-methyl-5-oxo-d-proline

Description

Foundational Significance of Pyrrolidine-Based Amino Acids in Natural Products and Biomolecules

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov Its unique structural and physicochemical properties, including a constrained conformation, hydrophilicity, and basicity, make it a valuable component in bioactive molecules. acs.org Proline, the only proteinogenic amino acid with a secondary amine integrated into a cyclic structure, imparts significant conformational rigidity to peptides and proteins, influencing their folding and stability. mdpi.comresearchgate.net

Beyond proline itself, the pyrrolidine motif is a cornerstone of numerous natural products, including many alkaloids like nicotine (B1678760) and cuscohygrine, which exhibit a wide range of biological activities. researchgate.net Furthermore, this ring system is integral to the structure of many synthetic drugs, where its incorporation can enhance water solubility and improve binding affinity to protein targets through hydrogen bonding. nih.gov The development of drugs such as the ACE inhibitor Captopril and the antibiotic Meropenem, both containing a pyrrolidine fragment, underscores the therapeutic importance of this structural unit. researchgate.net

Table 1: Examples of Pyrrolidine-Containing Bioactive Compounds

| Compound/Drug | Class | Significance |

| Proline | Proteinogenic Amino Acid | Induces unique conformational constraints in proteins; crucial for collagen structure. mdpi.comnih.gov |

| Hydroxyproline | Non-Proteinogenic Amino Acid | A major component of collagen, essential for its structural integrity. nih.gov |

| Nicotine | Alkaloid | A well-known natural product with significant neurological and physiological effects. researchgate.net |

| Captopril | ACE Inhibitor | An antihypertensive drug containing a proline scaffold, used to treat high blood pressure. researchgate.net |

| Griselimycins | Depsipeptide Antibiotics | Natural products with potent anti-tuberculosis activity, containing methyl-proline units. nih.gov |

| GSK1482160 | P2X7 Antagonist | An investigational compound based on a pyroglutamic acid scaffold for treating inflammatory conditions. mdpi.com |

Classification and Stereochemical Context of (3R)-3-methyl-5-oxo-D-proline as a Non-Proteinogenic Amino Acid Derivative

Non-proteinogenic amino acids are those not naturally encoded in the genome for protein assembly. acs.org They encompass a vast chemical space and serve diverse biological roles as metabolic intermediates, signaling molecules, and components of natural toxins or antibiotics. acs.orgscispace.com These amino acids can be derived from their proteinogenic counterparts through modifications like alkylation, cyclization, or substitution. acs.org

This compound fits squarely within this class as a multi-modified derivative. Its classification can be broken down as follows:

D-Proline Derivative : The fundamental stereochemistry at the alpha-carbon (C2) is 'D' (or 'R' configuration), making it the enantiomer of the naturally incorporated L-proline. nih.gov D-amino acids are found in various organisms, particularly in bacterial cell walls and as signaling molecules. nih.gov

5-Oxoproline (Pyroglutamic Acid) Core : The presence of a ketone at the C5 position signifies that it is a derivative of pyroglutamic acid. wikipedia.org Pyroglutamic acid is a lactam formed by the intramolecular cyclization of glutamic acid or glutamine. wikipedia.orgnih.gov This modification blocks the N-terminus, a feature found in some proteins and peptides. wikipedia.org The D-enantiomer is known as 5-oxo-D-proline. nih.gov

C3-Methyl Substitution : The methyl group at the C3 position is a common modification on the proline ring. The specific stereochemistry at this position is designated as 'R'.

The precise stereochemistry, (2R, 3R), is critical as it defines the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors. An interesting parallel is found in the biosynthesis of griselimycin (B1672148) antibiotics, which involves a related intermediate, (3R,5S)-3-methyl-Δ¹-pyrroline-5-carboxylic acid, highlighting nature's use of such stereochemically complex building blocks. nih.govscispace.comrsc.org

Overview of Research Trajectories for Modified Proline Analogs

The unique ability of proline to influence peptide and protein structure has spurred extensive research into modified proline analogs. Scientific inquiry in this area generally follows several key trajectories:

Conformational Control : Introducing substituents onto the pyrrolidine ring can further restrict its conformation (ring pucker) and influence the cis/trans isomerization of the adjacent peptide bond. researchgate.net This strategy is widely used in peptide engineering to stabilize specific secondary structures like β-turns or polyproline helices, which are often involved in molecular recognition events.

Enhancing Biological Stability and Activity : Modification of the proline scaffold can lead to analogs with improved metabolic stability or enhanced binding affinity for a biological target. For example, the incorporation of (2S,4R)-4-methyl-proline into griselimycins blocks oxidative degradation and increases the compound's stability in animal models. nih.govrsc.org

Development of Novel Therapeutic Agents : Modified proline and pyroglutamic acid derivatives are actively being investigated as scaffolds for new drugs. A prominent example is the development of pyroglutamide-based antagonists for the P2X7 receptor, which is implicated in inflammation, pain, and neurodegenerative diseases. acs.orgmdpi.com Research has shown that substitutions at various positions on the pyroglutamic acid ring can modulate affinity and selectivity for this receptor. mdpi.com

Asymmetric Synthesis and Catalysis : The synthesis of enantiomerically pure proline derivatives is a significant area of research in organic chemistry. researchgate.net These compounds not only serve as building blocks for bioactive molecules but are also used as chiral catalysts in asymmetric reactions.

Table 2: Research Focus on Selected Modified Proline Analogs

| Proline Analog | Structural Modification | Primary Research Focus |

| 4-Hydroxyproline | Hydroxyl group at C4 | Stabilizing collagen triple helix; peptide structure studies. |

| 4-Fluoroproline | Fluorine atom at C4 | Inducing specific ring puckers; enhancing protein thermodynamic stability. |

| 3-Methylproline | Methyl group at C3 | Investigating steric effects on peptide conformation and cis/trans isomerization. acs.org |

| 5-Oxoproline (Pyroglutamic Acid) | Lactam (internal amide) | N-terminal capping of peptides; scaffold for receptor antagonists (e.g., P2X7). acs.orgmdpi.comwikipedia.org |

| This compound | D-amino acid, C3-methyl, C5-oxo | Precursor/scaffold for developing stereospecific modulators of biological targets like ion channels. |

Rationale and Scope of Academic Inquiry into this compound

Specific academic inquiry into this compound is primarily situated within the context of drug discovery, particularly for targets where precise stereochemistry is paramount for activity. The primary rationale for investigating this compound and its derivatives is its potential as a chiral building block for synthesizing potent and selective receptor modulators.

A key area of investigation is the development of antagonists for the P2X7 receptor, a ligand-gated ion channel activated by ATP. google.com This receptor is expressed on immune cells and is a crucial mediator of inflammation. nih.gov Its activation leads to the release of pro-inflammatory cytokines like IL-1β, making it a promising therapeutic target for conditions such as chronic pain, inflammatory bowel disease, and neurodegenerative disorders. nih.govacs.orggoogle.com

Patents and research articles describe a range of substituted 5-oxo-proline amides as potent P2X7 receptor antagonists. acs.orggoogle.comwipo.int These studies demonstrate that modifications to the core pyroglutamic acid scaffold, including substitutions at the C3 position, are critical for tuning the pharmacological profile. The synthesis of specific stereoisomers, such as those derived from D-pyroglutamic acid, is often necessary to achieve optimal potency and selectivity. Therefore, this compound represents a valuable synthetic intermediate for creating libraries of stereochemically defined compounds to probe the structure-activity relationship (SAR) of P2X7 antagonists and other potential drug targets.

Table 3: Physicochemical and Structural Data of this compound and Parent Scaffolds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemical Centers |

| 5-Oxo-D-proline | (2R)-5-oxopyrrolidine-2-carboxylic acid nih.gov | C₅H₇NO₃ | 129.11 | C2 (R) |

| This compound | (2R,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid | C₆H₉NO₃ | 143.14 | C2 (R), C3 (R) |

| (3R,5R)-5-amino-3-methyl-D-proline | (2R,3R,5R)-5-amino-3-methylpyrrolidine-2-carboxylic acid nih.gov | C₆H₁₂N₂O₂ | 144.17 | C2 (R), C3 (R), C5 (R) |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCPEJXLESDEDM-NQXXGFSBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)N[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514197 | |

| Record name | (3R)-3-Methyl-5-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291763-98-9 | |

| Record name | (3R)-3-Methyl-5-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3r 3 Methyl 5 Oxo D Proline and Chiral Analogs

Enantioselective De Novo Synthesis of Substituted Pyrrolidine (B122466) Scaffolds

De novo approaches offer high flexibility in introducing various substituents onto the pyrrolidine ring. The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers. Modern synthetic chemistry has addressed this through organocatalysis, asymmetric cyclization reactions, and the strategic use of chiral epoxides.

Organocatalytic Approaches for Stereocontrol

Asymmetric organocatalysis has become a powerful tool for constructing chiral molecules, avoiding the use of metals while offering high stereoselectivity. mdpi.com Proline and its derivatives are themselves prominent organocatalysts, but they also serve as synthetic targets. mdpi.combeilstein-journals.org Organocatalytic strategies are particularly effective for synthesizing highly substituted pyrrolidines.

One notable approach is the use of cinchona alkaloid-derived catalysts in cascade reactions. For instance, a cascade reaction involving an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a bifunctional amino-squaramide catalyst, yields highly substituted pyrrolidines with a quaternary stereocenter at the 3-position in high enantio- and diastereoselectivities. rsc.org Another powerful strategy combines a reversible aza-Henry reaction with a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization. acs.org This domino reaction, catalyzed by a Cinchona alkaloid derivative, produces heavily substituted pyrrolidines with excellent diastereomeric ratios and high enantiomeric excess. acs.org

The conjugate addition of aldehydes to nitroolefins, catalyzed by diarylprolinol silyl (B83357) ethers, is another key organocatalytic transformation that generates highly functionalized intermediates poised for cyclization into polysubstituted pyrrolidines. beilstein-journals.orgnih.gov These methods provide access to complex pyrrolidine structures with multiple contiguous stereocenters. nih.gov

Asymmetric Cyclization and Ring-Forming Reactions

The direct formation of the pyrrolidine ring in a stereocontrolled manner is a highly efficient strategy. Asymmetric intramolecular cyclization reactions are central to this approach. The "clip-cycle" synthesis is an elegant example, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. core.ac.ukacs.org The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, such as (R)-TRIP, to form 3,3-disubstituted pyrrolidines with high enantioselectivity. core.ac.ukacs.org This method's efficiency is demonstrated in the synthesis of N-methyl pyrrolidine alkaloids. acs.org

| Substrate | Catalyst | Product | Yield | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| α,β-Unsaturated oxoester | (R)-TRIP | Pyrrolidine 6 | 20% | 95:5 |

| α,β-Unsaturated thioester | (R)-TRIP | Pyrrolidine 9a | 75% | 95:5 |

Biocatalysis offers another route for asymmetric cyclization. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. acs.org This method achieves high analytical yields and exceptional enantiomeric excesses (>99.5% ee) for both enantiomers by selecting the appropriate transaminase, showcasing the power of enzymatic control in ring formation. acs.org

Employment of Asymmetric Epoxidation in Proline Derivative Synthesis

Chiral epoxides are versatile building blocks in asymmetric synthesis. acs.org Asymmetric epoxidation reactions, such as the Sharpless, Jacobsen, or Shi epoxidations, convert prochiral alkenes into chiral epoxides with high enantioselectivity. wikipedia.org These chiral epoxides can then undergo stereospecific ring-opening reactions with nitrogen nucleophiles, setting the stereochemistry for subsequent cyclization into proline derivatives.

The advent of asymmetric organocatalysis has provided new methods for both the preparation and elaboration of epoxides. acs.org For example, the stereoselective organocatalytic ring-opening of meso-epoxides or the kinetic resolution of racemic epoxides can generate functionalized, optically active intermediates. acs.org A divergent synthesis of N-protected prolines bearing a fluorocarbon moiety utilizes the ring-opening of an oxirane, followed by a 5-endo-trig cyclization to form the pyrrolidine ring. organic-chemistry.org This highlights how the initial stereocenter established by asymmetric epoxidation can direct the formation of the final heterocyclic product.

Strategies for Chiral Pool Synthesis from Pre-existing Stereocenters

The chiral pool approach leverages the readily available and inexpensive stereocenters of natural products like amino acids. mdpi.comnih.gov For the synthesis of (3R)-3-methyl-5-oxo-D-proline, D-proline and D-pyroglutamic acid are ideal starting materials, as they already possess the desired stereochemistry at the C2 and C5 positions.

Derivatization Pathways from D-Proline and Pyroglutamic Acid Derivatives

D-proline and its lactam form, D-pyroglutamic acid, are versatile precursors for synthesizing more complex chiral pyrrolidines. mdpi.comresearchgate.net Pyroglutamic acid is particularly useful as it contains two distinct carbonyl groups (a lactam and a carboxylic acid) and a lactam nitrogen, all of which can be selectively modified. researchgate.net These modifications allow for the construction of a wide array of bioactive molecules and natural products. researchgate.net

Synthetic strategies often involve protecting the amine and carboxylic acid groups and then performing stereoselective reactions at other positions on the pyrrolidine ring. For example, D-proline was used as the chiral template for the stereoselective construction of the cis-fused ring system in the total syntheses of ent-citrinalin B and cyclopiamine B. mdpi.com Similarly, a robust and stereoselective synthesis of (2S,4S)-methylproline begins with (2S)-pyroglutamic acid, demonstrating the utility of these synthons for introducing substituents at the C4 position. rsc.org The synthesis of 3-aroyl pyroglutamic acid derivatives has been achieved through a sequence involving an aza-Michael addition followed by a base-catalyzed 5-exo-tet cyclization. mdpi.com

Introduction of the 3-Methyl Group via Stereoselective Reactions

Introducing a methyl group at the C3 position of a pyroglutamate (B8496135) or proline scaffold with stereocontrol is a critical step for synthesizing the target molecule. This is typically achieved through the stereoselective alkylation of an enolate derived from a suitably protected pyroglutamate precursor.

The diastereoselectivity of this alkylation can be influenced by the nature of the electrophile and the reaction conditions. Research has shown that while SN1-type electrophiles tend to yield the trans product (with the new alkyl group being trans to the C2 ester), SN2-type electrophiles can favor the formation of the thermodynamically less stable cis isomer. rsc.org This control over diastereoselectivity is crucial for accessing specific isomers.

Another powerful method involves the palladium-catalyzed C-H arylation of pyroglutamic acid derivatives at the C3 position using 8-aminoquinoline (B160924) as a directing group. broadinstitute.orgfigshare.com While this method introduces an aryl group, the principles of directed C-H functionalization could potentially be adapted for methylation. The synthesis of various β-substituted pyroglutamic acids has also been accomplished via an asymmetric Michael addition reaction between a chiral Ni(II)-complex of a glycine (B1666218) Schiff base and α,β-unsaturated carboxylic acid derivatives, which provides a pathway to C3-substituted analogs. arizona.edu

| Method | Precursor | Key Reagent/Catalyst | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Alkylation | Pyroglutamate ester urethane | SN2-type electrophile | Predominantly cis | rsc.org |

| C-H Arylation | Pyroglutamic acid derivative | Pd-catalyst / 8-aminoquinoline | cis | broadinstitute.orgfigshare.com |

| Michael Addition | Glycine Schiff base Ni(II)-complex | α,β-unsaturated carboxylate | High diastereoselectivity | arizona.edu |

Manipulation of the 5-Oxo Functionality during Synthesis

The lactam carbonyl, or 5-oxo functionality, is a key feature of the pyroglutamic acid scaffold and a primary target for chemical manipulation. Its transformation is essential for converting pyroglutamate derivatives into various proline analogs. A common strategy involves the selective reduction of this amide carbonyl to a methylene (B1212753) group, thereby forming the corresponding proline derivative.

One effective method for this transformation is to first convert the lactam into a more reactive thioamide by treatment with reagents like Lawesson's reagent. The resulting 5-thioamide can then be reduced to the amine using tributyltin hydride, a process that selectively targets the thioamide without affecting other functional groups like the C2-carboxylate. researchgate.net This two-step process ensures high selectivity and preserves the stereocenter at C2. researchgate.net

These manipulations are fundamental in synthesizing libraries of proline-based compounds from a common pyroglutamate precursor, allowing for the exploration of structure-activity relationships.

Biomimetic and Enzymatic-Inspired Synthetic Routes

Nature provides elegant blueprints for the synthesis of complex molecules. Biomimetic and enzymatic approaches to synthesizing this compound and its analogs leverage these principles for efficient and stereoselective outcomes.

Biomimetic Approaches: Biomimetic syntheses often mimic key biological transformations. For instance, the biosynthesis of proline in many organisms proceeds from glutamic acid via the intermediate γ-glutamyl phosphate (B84403), which spontaneously cyclizes to form pyrroline-5-carboxylate (P5C), a close structural relative of 5-oxoproline. plos.org Inspired by this, chemical syntheses can employ intramolecular cyclization reactions as a key step. Biomimetic intramolecular aldol (B89426) reactions have been used to generate highly functionalized pyroglutamates, demonstrating the power of mimicking biological ring-forming strategies. rsc.org

Enzymatic Routes: Enzymes offer unparalleled stereoselectivity and efficiency. 5-Oxoprolinase, an enzyme found in the γ-glutamyl cycle, catalyzes the ATP-dependent ring-opening of 5-oxo-L-proline to L-glutamate. nih.gov While this is a catabolic reaction, the principle of enzymatic manipulation of the pyroglutamate ring is significant.

For synthesis, other enzymes are more directly applicable. Transaminases, for example, can be used in the production of chiral amino acids. A coupled enzymatic system using an α-transaminase has been developed for the preparative synthesis of L-homophenylalanine, which also generates 2-hydroxy-5-oxoproline (B15469080) as a coproduct from the deamination of glutamine. acs.org Ketoreductases have been employed for the stereoselective reduction of diketoesters to furnish chiral dihydroxy esters, which are key intermediates for cholesterol-lowering agents and share structural motifs with functionalized prolines. nih.gov Furthermore, L-amino acid deaminases can be used in deracemization processes to produce optically pure D-amino acids from racemic mixtures. mdpi.com Such enzymatic strategies could be adapted for the synthesis of D-amino acid derivatives like this compound, offering a green and highly selective alternative to traditional chemical methods.

| Enzyme Class | Application in Chiral Synthesis | Reference |

| 5-Oxoprolinase | Catalyzes the ring-opening of 5-oxoproline to glutamate (B1630785). | nih.gov |

| α-Transaminase | Used in coupled systems to produce chiral amino acids and 2-hydroxy-5-oxoproline. | acs.org |

| Ketoreductase | Stereoselective reduction of keto groups to produce chiral hydroxy compounds. | nih.gov |

| L-Amino Acid Deaminase | Enantioselective deamination of L-amino acids for the production of pure D-amino acids. | mdpi.com |

Protecting Group Strategies and Regioselective Transformations

The synthesis of specifically substituted pyroglutamates like this compound hinges on the strategic use of protecting groups to ensure regioselectivity. The pyroglutamic acid core contains two key functional groups requiring protection: the lactam nitrogen (N1) and the carboxylic acid (C2).

Nitrogen Protection: The lactam nitrogen is often protected to prevent unwanted side reactions and to influence the stereochemical outcome of subsequent transformations. Common N-protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). thieme-connect.decreative-peptides.com The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal. For instance, the Boc group is stable to many reaction conditions but is easily removed with acid, while the Fmoc group is cleaved under mild basic conditions. creative-peptides.com

Carboxyl Protection: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester, to prevent it from interfering with reactions targeting other parts of the molecule. researchgate.net This protection is usually achieved through standard esterification procedures.

With the nitrogen and carboxyl groups appropriately masked, regioselective transformations can be carried out. For the synthesis of 3-methyl derivatives, the introduction of the methyl group at the C3 position is a key step. This can be achieved by generating an enolate at the C3 position followed by quenching with an electrophilic methyl source (e.g., methyl iodide). The choice of N-protecting group can significantly influence the formation and reactivity of this enolate.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Functionality Protected |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Amine/Lactam Nitrogen |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂/Pd) | Amine/Lactam Nitrogen |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) | Amine/Lactam Nitrogen |

| Methyl/Ethyl Ester | -OMe/-OEt | Saponification (e.g., LiOH, NaOH) | Carboxylic Acid |

Total Synthesis Approaches of Specific Stereoisomers

The total synthesis of specific stereoisomers of 3-methyl-5-oxo-proline requires a carefully planned sequence of reactions that establishes two chiral centers (at C2 and C3) with the correct absolute and relative stereochemistry. For the target molecule, this compound, this corresponds to a (2R, 3R) configuration.

A plausible synthetic strategy would commence from the commercially available and enantiopure D-glutamic acid. The key steps in such a synthesis would involve:

Protection: Orthogonal protection of the α-amino group and both carboxylic acids of D-glutamic acid.

Cyclization: Selective deprotection and cyclization to form the N-protected D-pyroglutamate ester.

Stereoselective Alkylation: Generation of an enolate from the pyroglutamate intermediate and subsequent diastereoselective methylation at the C3 position. The stereochemical outcome of this step is often directed by the existing stereocenter at C2 and the nature of the N-protecting group.

Deprotection: Removal of the remaining protecting groups to yield the final product.

An alternative approach involves the use of a Michael addition. A suitably protected dehydro-pyroglutamate derivative can react with a methyl-containing nucleophile (e.g., a cuprate (B13416276) reagent) in a conjugate addition reaction. The facial selectivity of this addition can be controlled by chiral auxiliaries or catalysts to install the methyl group with the desired stereochemistry.

The synthesis of 3-substituted prolines has been achieved through various methods, including palladium-mediated couplings with enol triflates derived from 3-oxo-proline esters and radical cyclization processes. nih.gov While these methods often result in mixtures of diastereomers, they provide a foundation for developing more stereocontrolled routes. nih.gov

| Synthetic Strategy | Key Transformation | Stereocontrol Element | Potential Outcome |

| Diastereoselective Alkylation | Enolate methylation of a chiral pyroglutamate | Substrate control from C2 stereocenter | (2R, 3R) and (2R, 3S) diastereomers |

| Conjugate Addition | Michael addition of a methyl nucleophile to a dehydro-pyroglutamate | Chiral auxiliary or catalyst | Enantioselective formation of the C3 stereocenter |

| Palladium-Mediated Coupling | Coupling of an enol triflate with an organometallic reagent | Ligand control (in asymmetric versions) | Mixture of cis/trans isomers |

These strategies underscore the complexity and ingenuity required to access stereochemically defined molecules like this compound, which are of significant interest for further chemical and biological studies.

Sophisticated Analytical Techniques for Structural and Stereochemical Elucidation of 3r 3 Methyl 5 Oxo D Proline

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the elucidation of the chemical structure of (3R)-3-methyl-5-oxo-D-proline. These techniques provide detailed information about the molecular framework, the electronic environment of individual atoms, and the spatial relationships between them.

High-resolution 1D ¹H and ¹³C NMR spectra are fundamental for confirming the presence of all expected atoms and functional groups in the molecule.

The ¹H NMR spectrum would be expected to show distinct signals for the protons at the chiral centers (C2 and C3), the diastereotopic protons at C4, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carboxylic acid carbon, the chiral carbons, the methylene (B1212753) carbon, and the methyl carbon would be observed at characteristic positions.

Expected ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are estimated values based on known data for similar compounds like pyroglutamic acid and other proline derivatives.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~4.0 - 4.5 | ~55 - 60 |

| C3-H | ~2.5 - 3.0 | ~30 - 35 |

| C4-H₂ | ~2.0 - 2.8 | ~35 - 40 |

| C5=O | - | ~175 - 180 |

| COOH | - | ~170 - 175 |

| 3-CH₃ | ~1.2 - 1.5 | ~15 - 20 |

2D NMR experiments are crucial for establishing the connectivity between atoms, confirming the carbon skeleton, and assigning the ¹H and ¹³C signals unambiguously.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between C2-H and the C3-H, and between the C3-H and the two C4-H protons, as well as between the C3-H and the 3-CH₃ protons, thus confirming the spin system of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| C2-H | C3-H | C2 | C3, C4, C5, COOH |

| C3-H | C2-H, C4-H₂, 3-CH₃ | C3 | C2, C4, C5, 3-CH₃ |

| C4-H₂ | C3-H | C4 | C2, C3, C5 |

| 3-CH₃ | C3-H | 3-CH₃ | C2, C3, C4 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for determining the relative stereochemistry and conformation of a molecule. These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds.

For this compound, the crucial stereochemical information lies in the relative orientation of the methyl group at C3 and the carboxylic acid group at C2. A NOESY or ROESY experiment would be expected to show a spatial correlation between the protons of the 3-methyl group and the C2-proton if they are on the same face of the five-membered ring (a cis relationship). Conversely, the absence of this correlation would suggest a trans relationship. Given the specified (3R) stereochemistry, a trans relationship between the methyl group and the C2 proton is expected.

J-based configuration analysis is a powerful NMR method used to determine the relative stereochemistry of chiral centers by measuring the magnitude of three-bond proton-proton (³JHH) and proton-carbon (³JCH) coupling constants. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

By carefully measuring the coupling constants between H2 and H3, and between H3 and the two H4 protons, and comparing them to theoretical values for different stereoisomers, the relative configuration of the C2 and C3 stereocenters can be determined. This method provides an independent confirmation of the stereochemistry assigned by NOESY/ROESY experiments.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (C₆H₉NO₃), the expected exact mass would be calculated. The mass spectrum would show a prominent peak for the molecular ion ([M+H]⁺ or [M-H]⁻ depending on the ionization mode).

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. Expected fragmentation pathways for this compound would include the loss of water, carbon monoxide, and the carboxylic acid group, leading to characteristic fragment ions that can be used to confirm the molecular structure.

Mass Spectrometry (MS) Applications

Advanced Chiral Separation and Enantiomeric Purity Determination

Determining the stereochemical integrity of this compound is critical. Advanced chromatographic and electrophoretic techniques are employed to separate it from its corresponding (3S)-enantiomer and other stereoisomers.

Chiral HPLC is a cornerstone technique for the enantioseparation of amino acids and their derivatives. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net For proline derivatives that lack a strong chromophore for UV detection, a derivatization step with a fluorescent reagent may be necessary to enhance sensitivity. researchgate.netimpactfactor.org An HPLC method has been developed for the detection of trace amounts of the D-proline isomer in L-proline, demonstrating the technique's capability for purity analysis. google.com

Chiral Gas Chromatography (GC) offers an alternative with high sensitivity and shorter analysis times. sigmaaldrich.com However, GC analysis requires the analyte to be volatile and thermally stable. Amino acids like proline must first be derivatized to block the polar amine and carboxyl functional groups. sigmaaldrich.com A typical two-step derivatization involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com This process must not cause racemization of the chiral center. sigmaaldrich.com Chiral GC columns, often containing derivatized cyclodextrins, can then effectively separate the derivatized enantiomers. sigmaaldrich.com

Table 3: Example Conditions for Chiral Separation of Proline Enantiomers

| Technique | Column/CSP | Derivatization | Key Finding | Reference |

| HPLC | CHIRALPAK-IA (polysaccharide-based) | NBD-Cl (fluorescent reagent) | Successful separation of D and L isomers with UV detection at 465 nm. researchgate.netimpactfactor.org | researchgate.net, impactfactor.org |

| GC | CHIRALDEX G-TA (cyclodextrin-based) | Methylation followed by acetylation | Achieved baseline separation of D and L proline derivatives. sigmaaldrich.com | sigmaaldrich.com |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis. Enantiomers, having identical electrophoretic mobilities, are separated by adding a chiral selector to the background electrolyte (BGE). mdpi.com Anionic cyclodextrin (B1172386) derivatives are widely used as chiral selectors for this purpose. mdpi.com The differential inclusion of the enantiomers into the cyclodextrin cavity creates a difference in their effective mobility, enabling separation. mdpi.com The technique offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. The enantiomer migration order (EMO) can be influenced by the specific type of cyclodextrin used and the structure of the analyte. mdpi.com

An alternative to using a chiral stationary or mobile phase is to derivatize the enantiomeric mixture with a chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC. nih.gov

Marfey's method is a classic and reliable technique for determining the absolute configuration of amino acids. mdpi.com The method involves derivatizing the amino acid with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. mdpi.comnih.gov The reaction occurs under mild alkaline conditions, where the amino group of the D- and L-amino acids reacts with FDAA to form stable diastereomeric adducts. nih.gov

These L-D and L-L diastereomers are then separated by reversed-phase HPLC and detected by UV absorbance (typically around 340 nm). nih.gov The elution order of the diastereomers is consistent; typically, the derivative formed from the D-amino acid (L-D) has a shorter retention time than the derivative formed from the L-amino acid (L-L). nih.gov By comparing the retention time of the derivative of the unknown amino acid with those of D- and L-amino acid standards derivatized in the same way, its absolute configuration can be unequivocally assigned. mdpi.com The "advanced Marfey's method" utilizes LC-MS for detection, which does not strictly require authentic standards and can be applied to unusual amino acids. nih.gov

Table 4: Key Principles of Marfey's Method

| Step | Description |

| 1. Hydrolysis | If the amino acid is part of a larger molecule (e.g., a peptide), it is first liberated by acid hydrolysis. |

| 2. Derivatization | The amino acid enantiomers are reacted with a chiral reagent (e.g., L-FDAA) to form diastereomers. |

| 3. Separation | The resulting diastereomers are separated using standard reversed-phase HPLC. |

| 4. Analysis | The retention times of the diastereomers are compared to those of known standards to determine the absolute configuration of the original amino acid. |

Derivatization with Chiral Reagents for Diastereomer Formation and Analysis

Phosphorus-31 NMR-Based Chiral Derivatizing Agents

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for the determination of enantiomeric purity and the assignment of absolute configuration. This technique is particularly advantageous due to the high sensitivity and wide chemical shift range of the ³¹P nucleus, which often leads to excellent signal dispersion and resolution.

The underlying principle of this method involves the reaction of the chiral analyte, in this case, this compound, with a chiral, enantiomerically pure phosphorus-containing reagent. This reaction creates a pair of diastereomers. Since diastereomers have different physical and chemical properties, their corresponding phosphorus nuclei will reside in slightly different magnetic environments, resulting in distinct signals in the ³¹P NMR spectrum. The integration of these signals allows for the quantitative determination of the enantiomeric excess (e.e.) of the original sample.

For this compound, the secondary amine within the pyrrolidone ring is the primary site for derivatization. A variety of chiral phosphorus-based derivatizing agents could be employed for this purpose. A common class of such reagents includes chiral chlorophosphates or chlorophosphites. For instance, reaction with a chiral chlorophosphine, such as (S)-(1,1′-binaphthalen-2,2′-dioxy)chlorophosphine, would yield two diastereomeric phosphonamidites. researchgate.net

The resulting diastereomers would be expected to exhibit different ³¹P NMR chemical shifts, allowing for their differentiation and quantification. The magnitude of the chemical shift difference (Δδ) is influenced by several factors, including the structure of the derivatizing agent, the analyte, and the solvent used for the NMR experiment.

| Chiral Derivatizing Agent (CDA) Type | Functional Group Targeted | Resulting Diastereomers | Expected ³¹P NMR Signal |

| Chiral Chlorophosphine | Secondary Amine | Phosphonamidites | Two distinct signals |

| Chiral Phosphonic Acid | Secondary Amine | Phosphonic Amides | Two distinct signals |

This table is interactive. Click on the headers to sort.

Detailed research findings have demonstrated the efficacy of this approach for a wide range of chiral amines and amino acids. researchgate.net The selection of the appropriate chiral derivatizing agent is crucial for achieving baseline separation of the diastereomeric signals in the ³¹P NMR spectrum. The accuracy of this method for determining enantiomeric excess can be very high, often reaching ±1%. researchgate.net While this technique is powerful for determining enantiomeric purity, the assignment of absolute configuration typically requires either the availability of an authentic, enantiomerically pure standard of this compound for comparison or a well-established understanding of the chiral recognition mechanism of the specific CDA being used.

X-ray Crystallography for Unambiguous Absolute Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute three-dimensional structure of a crystalline compound. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, thereby confirming the relative and absolute stereochemistry of all chiral centers in a single experiment.

For the structural elucidation of this compound, the first and most critical step is the cultivation of a single crystal of suitable quality. This is often a challenging process, influenced by factors such as purity, solvent, temperature, and crystallization technique. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed.

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govresearchgate.net This effect becomes significant when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. The resulting differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be used to determine the absolute configuration of the molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a known absolute configuration confirms the assignment. researchgate.net

In cases where the molecule itself is composed of only light atoms (like carbon, hydrogen, nitrogen, and oxygen in this compound), the anomalous scattering effect can be weak. To overcome this, one strategy is to introduce a heavier atom into the molecule through derivatization. For example, the carboxylic acid group of this compound could be converted into a salt with a chiral amine containing a heavier atom, or derivatized in a way that facilitates crystallization and enhances anomalous scattering effects.

| Parameter | Description | Significance for this compound |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides basic structural information. |

| Space Group | The set of symmetry operations for the crystal. | A chiral, non-centrosymmetric space group is required for absolute configuration determination. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them. | Defines the size and shape of the repeating unit. |

| Flack Parameter | A parameter that refines to a value near 0 if the absolute configuration is correct, or near 1 if it is inverted. | Provides a high level of confidence in the assigned (3R) and (D) configurations. |

This table is interactive. Click on the headers to sort.

While no specific crystal structure for this compound is publicly available, the technique has been widely applied to numerous proline derivatives, confirming their stereochemistry with high precision. mdpi.comnih.gov Therefore, should a crystalline sample of sufficient quality be produced, X-ray crystallography would provide the most definitive and unambiguous confirmation of the this compound structure.

Mechanistic Investigations of Biological Activities in Pre Clinical and in Vitro Systems

Role in Cellular Metabolism and Biosynthetic Pathways

Interplay with Amino Acid Metabolism and Interconversions

The metabolism of amino acids is a critical cellular process, providing the building blocks for protein synthesis and intermediates for various metabolic pathways. Proline, a unique secondary amino acid, and its derivatives are integral to these networks. The interconversion of glutamate (B1630785) to α-ketoglutarate is a key junction, facilitating the generation of several other amino acids, including alanine and aspartate, through transamination reactions. nih.gov These processes are fundamental for maintaining the cellular pool of amino acids required for normal physiological functions. nih.gov

Modulatory Effects on the Proline-Δ1-pyrroline-5-carboxylate (P5C) Cycle Enzymes

The proline cycle involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), a process that plays a significant role in cellular redox balance by transferring reducing and oxidizing potentials into and out of the mitochondria. This cycle is crucial for metabolic signaling and responding to cellular stress. nih.gov The enzymes within this cycle are central to proline metabolism. Proline dehydrogenase (PRODH), the first enzyme in proline degradation, catalyzes the oxidation of proline to P5C. nih.govnih.gov This reaction transfers electrons to the electron transport chain, contributing to ATP production, or can lead to the generation of reactive oxygen species (ROS). nih.gov

Impact on Central Carbon Metabolism (Glycolysis, Tricarboxylic Acid Cycle)

Central carbon metabolism, encompassing glycolysis and the tricarboxylic acid (TCA) cycle, is the primary means of generating ATP and metabolic intermediates. The TCA cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate and through a series of enzymatic reactions, produces reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation. nih.gov The catabolism of amino acids, including proline, can feed into the TCA cycle. The breakdown of proline to glutamate, and subsequently to the TCA cycle intermediate α-ketoglutarate, provides a direct link between amino acid metabolism and central carbon metabolism. nih.gov This connection allows the cell to utilize amino acids as an energy source, particularly under conditions of nutrient stress. nih.gov

| Metabolic Pathway | Key Intermediate | Link to Proline Metabolism |

| Glycolysis | Pyruvate | Pyruvate can be converted to alanine via transamination with glutamate. |

| Tricarboxylic Acid (TCA) Cycle | α-ketoglutarate | Proline is catabolized to glutamate, which is then converted to α-ketoglutarate. |

| Pentose Phosphate (B84403) Pathway | Ribose-5-phosphate | Provides precursors for nucleotide biosynthesis, which is linked to glutathione metabolism. |

Influence on Glutathione and Nucleotide Metabolic Networks

Glutathione is a critical antioxidant, and its metabolism is closely linked with nucleotide biosynthesis. The synthesis of deoxyribonucleotides from ribonucleotides, a rate-limiting step in de novo nucleotide synthesis, is dependent on glutathione. nih.govnih.gov This connection highlights a mechanism where the regulation of nucleotide metabolism can impact the availability of intracellular glutathione, thereby affecting the cell's capacity to respond to oxidative stress. nih.govnih.gov The tumor suppressor protein p53 can influence this network by regulating the expression of enzymes involved in nucleotide metabolism, which in turn can conserve intracellular glutathione and protect against certain types of cell death. nih.govnih.gov

Molecular Mechanisms Underlying Observed Bioactivities

Antioxidant Response Mechanisms

Proline and its metabolic pathways are implicated in the cellular antioxidant defense system. Proline itself can act as a direct scavenger of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. nih.gov Furthermore, the metabolism of proline through the P5C cycle can influence the cellular redox state. nih.gov The oxidation of proline by PRODH can generate ROS as a byproduct, which may act as signaling molecules to induce a broader antioxidant response. nih.gov Additionally, proline accumulation has been shown to enhance the activity of various antioxidant enzymes, including superoxide dismutase and catalase, thereby bolstering the cell's ability to cope with oxidative stress. nih.gov

| Antioxidant Mechanism | Description |

| Direct ROS Scavenging | Proline can directly neutralize reactive oxygen species. nih.gov |

| Induction of Antioxidant Enzymes | Proline accumulation can lead to increased activity of enzymes like superoxide dismutase and catalase. nih.gov |

| Redox Signaling | The metabolic flux through the proline cycle can generate ROS signals that trigger antioxidant responses. nih.gov |

Adipogenic Induction and Regulation of Key Transcription Factors (PPARγ, C/EBPα, C/EBPβ)

A comprehensive review of scientific literature did not yield specific studies investigating the direct effects of (3R)-3-methyl-5-oxo-d-proline on adipogenic induction or its regulatory activity on the key transcription factors PPARγ (Peroxisome Proliferator-Activated Receptor gamma), C/EBPα (CCAAT/enhancer-binding protein alpha), and C/EBPβ (CCAAT/enhancer-binding protein beta). Research detailing the mechanistic role of this specific compound in the context of preadipocyte differentiation and the associated transcriptional cascade is not publicly available. Therefore, no data on its potential to promote or inhibit adipogenesis through the modulation of these critical regulators can be presented.

Anti-inflammatory Signaling Pathways

There is currently no specific research available from the reviewed scientific literature detailing the activity of this compound in relation to anti-inflammatory signaling pathways. While some studies have explored the potential anti-inflammatory effects of the parent amino acid, L-proline, these findings cannot be directly extrapolated to the modified structure of this compound. Mechanistic studies, including its effects on cytokine production, NF-κB signaling, or other inflammatory cascades, have not been reported for this specific compound.

Potential Interactions with Protein Biosynthesis Pathways

Detailed investigations into the potential interactions of this compound with protein biosynthesis pathways are absent from the current scientific literature. Proline and its analogues can play significant roles in protein structure and synthesis; however, specific data on how the 3-methyl and 5-oxo substitutions on the D-proline scaffold affect processes such as tRNA charging, ribosomal incorporation, or protein folding for this compound have not been documented.

Conformational Dynamics and Structure-Activity Relationship (SAR) Studies

While direct biological activity data for this compound is scarce, its structural characteristics, based on studies of similar 3-substituted proline analogues, provide insight into its potential for biological recognition and function.

Influence of (3R) Stereochemistry on Biological Recognition and Function

The stereochemistry at the C3 position of the pyrrolidine (B122466) ring is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological macromolecules. In proline analogues, the introduction of a substituent at the C3 position significantly influences the ring's conformational equilibrium, often referred to as ring puckering (endo vs. exo).

The (3R) configuration, in conjunction with the D-proline scaffold (which is 2R), dictates a specific spatial arrangement of the methyl group relative to the carboxylic acid. For 3-substituted prolines, the stereochemistry at C3 has a pronounced effect on the endo/exo puckering of the ring. nih.gov Specifically, studies on related compounds like (2S,3R)-methylproline (where the methyl group is in a similar relative position) show a preference for the endo ring pucker. nih.gov This constrained conformation can impact how the molecule fits into the active site of an enzyme or the binding pocket of a receptor, thereby influencing biological recognition and subsequent function.

Table 1: Conformational Preferences of Proline Based on Ring Substitution

| Proline Type | Substituent Position | Preferred Ring Pucker | Backbone Angle (Φ) Preference |

|---|---|---|---|

| Unsubstituted L-Proline | N/A | Exo | ~ -60° |

| Unsubstituted D-Proline | N/A | Endo | ~ +60° |

| 3R-substituted L-Proline | 3R | Exo (favored by electron-withdrawing groups) | Broader distribution, shifted to lower values |

This table illustrates general conformational tendencies observed in proline and its substituted analogues based on available crystallographic and NMR data. nih.gov

Steric and Electronic Effects of 3-Methyl Substitution on Bioactivity

The introduction of a methyl group at the C3 position introduces both steric and electronic effects that can modulate bioactivity.

Steric Effects : The methyl group adds bulk to the pyrrolidine ring. This steric hindrance can either enhance or diminish binding to a biological target. It can promote a specific, more active conformation, or it can prevent the molecule from accessing a binding site due to its size. nih.gov In the context of peptide structures, a 3-methyl substitution can strongly restrict the conformational space around the ψ (psi) dihedral angle, which can destabilize certain secondary structures like γ-turns. nih.gov

Electronic Effects : The methyl group is a weak electron-donating group. While this effect is modest, it can subtly alter the charge distribution and polarity of the molecule, potentially influencing non-covalent interactions such as van der Waals forces or hydrophobic interactions within a protein binding pocket. The presence of the 5-oxo group (a ketone) introduces a polar, electron-withdrawing feature that significantly alters the electronic profile compared to a standard proline ring, creating a potential hydrogen bond acceptor site. The interplay between the electronic nature of the 5-oxo group and the 3-methyl group would be a key factor in determining its interaction with biological targets.

Structure-activity relationship (SAR) studies on various 3-substituted prolines have established that modifications at this position are a valuable tool for modulating biological activity. nih.gov However, without specific bioactivity data for this compound, the precise impact of these steric and electronic features remains speculative.

Computational Chemistry and Structural Biology Studies of 3r 3 Methyl 5 Oxo D Proline

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of proline and its derivatives. The unique cyclic structure of the pyrrolidine (B122466) ring in proline significantly restricts the flexibility of the peptide backbone, particularly the dihedral angle Φ. nih.gov In (3R)-3-methyl-5-oxo-D-proline, this conformational rigidity is further influenced by the presence of a methyl group at the C3 position and a carbonyl group at the C5 position, which forms an internal lactam structure.

For the compound this compound, several factors collectively favor a specific puckering conformation:

D-Proline Scaffold: D-amino acids, including D-proline, inherently favor an endo ring pucker. nih.gov

C3-Methyl Substituent: The stereochemistry of the target molecule is (2R, 3R), which indicates a cis relationship between the carboxyl group at C2 and the methyl group at C3. Theoretical studies and experimental data on substituted prolines have shown that a cis-3-methyl substituent sterically stabilizes the Cγ-endo puckering conformation. nih.gov

5-Oxo Group: The presence of the carbonyl group at the C5 position creates a pyroglutamate-like lactam ring. This enforces a cis conformation for the internal amide bond, which is known to correlate strongly with a preference for the Cγ-endo (DOWN) pucker.

Collectively, these structural features strongly suggest that this compound predominantly adopts the Cγ-endo conformation. This preference is crucial as it directly influences the backbone dihedral angles and the potential for interaction with biological macromolecules.

| Conformational Feature | Description | Predicted Preference for this compound | Primary Influencing Factors |

|---|---|---|---|

| Cγ-endo Pucker (DOWN) | Cγ atom is displaced from the ring plane on the same side as the carboxyl group. | Highly Favored | D-proline scaffold, cis-3-methyl substituent, 5-oxo (lactam) structure. nih.govnih.gov |

| Cγ-exo Pucker (UP) | Cγ atom is displaced from the ring plane on the opposite side of the carboxyl group. | Disfavored | Steric clash and electronic effects from the cis-3-methyl group. nih.gov |

The Ramachandran plot, which maps the allowed values of the backbone dihedral angles φ (phi) and ψ (psi), is a fundamental tool for analyzing peptide and protein conformations. proteopedia.orggeeksforgeeks.org Proline's cyclic side chain severely constrains the φ angle to a narrow range, typically around -65°. mdpi.com The ψ angle is also restricted, and its preferred value is coupled to the ring's pucker.

For this compound, the strong preference for the Cγ-endo pucker further defines its position on the Ramachandran plot. nih.gov More significantly, the cis relationship of the C3-methyl group leads to steric interactions with the carboxamide group, which is predicted to strongly restrict the conformational space available to the ψ angle. nih.gov This steric hindrance makes certain conformations, such as the γ-turn, highly unfavorable. nih.gov Consequently, the compound is expected to occupy a well-defined, restricted region of the Ramachandran plot, likely within the β-sheet area, but with a narrower ψ distribution than unsubstituted D-proline.

| Dihedral Angle | Typical Range for Proline | Predicted Range/Value for this compound | Rationale |

|---|---|---|---|

| Φ (Phi) | -65° ± 20° | ~ -60° to -80° | Cyclic nature of the pyrrolidine ring. mdpi.com |

| Ψ (Psi) | Variable, pucker-dependent | Highly Restricted | Steric hindrance from the cis-3-methyl group. nih.gov |

| Ω (Omega) | ~0° (cis) or ~180° (trans) | ~0° (cis) | Internal lactam structure of the 5-oxo group. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. rsc.orgresearchgate.net Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to accurately model the geometry, energy, and electronic structure of pyrrolidine derivatives. nih.gov

For this compound, these calculations can be used to:

Confirm Conformational Stability: By calculating the relative energies of the Cγ-endo and Cγ-exo puckers, DFT can provide a quantitative measure of the stability of the predicted endo conformation. rsc.org

Analyze Electronic Structure: The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Predict Reactivity: A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict reactive sites. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygens of the carboxyl and lactam groups, identifying them as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the N-H proton, highlighting its role as a hydrogen bond donor.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While static models provide valuable insights, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time in a simulated physiological environment. nih.gov An MD simulation of this compound, typically solvated in a box of water molecules (e.g., TIP3P model), would allow for the analysis of its conformational dynamics and interactions with the solvent. nih.govunimi.it

Key analyses from an MD simulation would include:

Conformational Stability: Tracking the ring pucker and backbone dihedral angles over the course of the simulation (nanoseconds to microseconds) can validate the stability of the Cγ-endo conformation predicted by static modeling. frontiersin.org

Solvent Interactions: The simulation can reveal the nature and lifetime of hydrogen bonds between the compound's functional groups (N-H, C=O, COOH) and surrounding water molecules. This provides insight into its solvation properties and how it presents itself to a potential binding partner. acs.org

Flexibility Analysis: Calculating the Root Mean Square Fluctuation (RMSF) for each atom in the molecule would identify which parts of the structure are rigid and which are more flexible.

Protein-Ligand Docking Studies with Hypothesized Biological Targets (e.g., PYCR1, Oxidoreductases)

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein. semanticscholar.orgmdpi.com Given its structure as a proline analog, a primary hypothesized biological target for this compound is Pyrroline-5-Carboxylate Reductase 1 (PYCR1). PYCR1 is a key enzyme in proline biosynthesis, catalyzing the final step of converting pyrroline-5-carboxylate (P5C) to proline, and is frequently upregulated in various cancers, making it a target for inhibitor development. nih.govresearchgate.net

A hypothetical docking study would involve:

Preparation: Obtaining the 3D structure of human PYCR1 from the Protein Data Bank and preparing the 3D structure of this compound.

Docking: Using software like AutoDock or GOLD to place the ligand into the active site of PYCR1, which is known to bind proline and its analogs. nih.govhubspotusercontent-na1.net The program would generate multiple possible binding poses.

Scoring and Analysis: The poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked pose is then analyzed to identify key interactions.

Based on crystal structures of PYCR1 with other proline analog inhibitors, it is predicted that this compound would bind with its carboxylate group forming crucial hydrogen bonds with residues in the αK–αL loop of the P5C binding site. researchgate.net The methyl group might engage in favorable hydrophobic interactions within a pocket of the active site, potentially enhancing binding affinity or specificity compared to proline itself. The 5-oxo group could form additional hydrogen bonds, further anchoring the inhibitor. As PYCR1 is an oxidoreductase, other enzymes in this class could also be considered potential targets. nih.gov

| Parameter | Predicted Outcome | Interacting Ligand Group | Potential Interacting PYCR1 Residues |

|---|---|---|---|

| Binding Energy | -5.0 to -7.0 kcal/mol | Overall Molecule | N/A |

| Key Interactions | Hydrogen Bonds / Salt Bridge | Carboxylate (COOH) | Ser233, Thr238 researchgate.net |

| Hydrogen Bond | 5-Oxo (C=O) | Conserved water molecules, backbone amides nih.gov | |

| Hydrophobic Interaction | 3-Methyl (CH3) | Hydrophobic pocket in active site |

Chemical Biology Applications: Derivatization and Probe Development for 3r 3 Methyl 5 Oxo D Proline Research

Synthesis of Isotopically Labeled Analogs for Metabolic Tracing and Flux Analysis

Isotopically labeled versions of (3R)-3-methyl-5-oxo-D-proline are invaluable for metabolic studies, allowing for the tracking of its absorption, distribution, metabolism, and excretion (ADME) without altering its chemical properties. The synthesis of such analogs typically involves the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

A common strategy for synthesizing ¹³C- or ¹⁵N-labeled this compound would be to start from an isotopically labeled precursor. For instance, a synthetic route could commence with labeled L-glutamic acid. The ring closure of L-glutamic acid to form a pyroglutamic acid (5-oxoproline) structure is a well-established chemical transformation. researchgate.net Subsequent stereoselective methylation at the 3-position would yield the desired labeled compound. The choice of isotopic label position can be tailored to the specific metabolic question being investigated. For example, labeling the ring carbons could help in tracking the integrity of the core structure, while labeling the methyl group could provide insights into demethylation pathways.

Deuterium labeling can be achieved through methods such as deuterium exchange reactions under basic conditions using deuterated solvents like methanol-d4. nih.gov For this compound, specific protons on the pyrrolidine (B122466) ring could be exchanged for deuterium, creating a heavier version of the molecule detectable by mass spectrometry. This approach has been successfully used to create internal standards for the quantification of other metabolites in biological samples. nih.gov

Table 1: Isotopes for Labeling this compound

| Isotope | Common Precursor | Analytical Technique | Application |

| ¹³C | ¹³C-labeled glutamic acid | Mass Spectrometry, NMR | Metabolic flux analysis |

| ¹⁵N | ¹⁵N-labeled glutamic acid | Mass Spectrometry, NMR | Tracing nitrogen metabolism |

| ²H (D) | Deuterated solvents | Mass Spectrometry | ADME studies, internal standards |

Development of Fluorescent and Affinity Probes for Target Identification and Validation

To identify the cellular targets of this compound, fluorescent and affinity probes are indispensable tools. These probes are designed to retain the core structure of the parent molecule to ensure similar binding characteristics, while incorporating a reporter tag (fluorophore) or a handle for enrichment (e.g., biotin).

Fluorescent Probes: A fluorescent probe of this compound could be synthesized by attaching a fluorophore, such as fluorescein (B123965) or rhodamine, to the molecule. The attachment point is critical and should be chosen to minimize interference with its biological activity. The carboxylic acid group or a derivatized form of the methyl group could serve as potential conjugation sites. These probes would allow for the visualization of the subcellular localization of this compound binding within cells using techniques like fluorescence microscopy.

Affinity Probes: Affinity probes are designed for the isolation and subsequent identification of binding proteins. A common strategy involves the incorporation of a biotin (B1667282) tag, which has an exceptionally high affinity for streptavidin. The synthesis would involve linking biotin to this compound via a flexible linker to ensure that the biotin moiety does not sterically hinder the interaction of the core molecule with its target. After incubating the biotinylated probe with a cell lysate, the probe-protein complexes can be captured on streptavidin-coated beads, and the bound proteins can be identified by mass spectrometry. Another approach is the use of photo-activatable cross-linkers, such as phenyldiazirines, which can be stochastically attached to the small molecule to create a library of probes for target identification. researchgate.net

Strategies for Incorporation into Peptidomimetics and Constrained Cyclic Structures

Synthetic strategies for incorporating this compound into peptides involve standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid and the secondary amine of the proline ring (once the lactam is opened or modified) serve as the points for peptide bond formation. The stereochemistry of the 3-methyl group can be exploited to fine-tune the three-dimensional structure of the resulting peptidomimetic, potentially leading to enhanced biological activity, selectivity, or stability compared to peptides containing natural proline.

Design of Enzyme Inhibitors or Activators as Chemical Tools

Given that this compound is a proline analog, it holds potential as a scaffold for designing inhibitors or activators of enzymes involved in proline metabolism. For instance, enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1) are key players in proline catabolism and biosynthesis, respectively, and are implicated in cancer metabolism. nih.govnih.gov

Enzyme Inhibitors: By modifying the structure of this compound, it may be possible to design competitive inhibitors that bind to the active site of these enzymes. For example, the addition of a formyl group to the nitrogen of L-proline has been shown to increase its inhibitory potency against PYCR1 by 17-fold. nih.gov Similar modifications to the this compound scaffold could be explored. The design of such inhibitors would be guided by the structural biology of the target enzyme, aiming to create a molecule that fits snugly into the active site and forms favorable interactions.

Table 2: Potential Enzyme Targets for this compound-based Inhibitors

| Enzyme | Function | Potential Inhibition Strategy |

| Proline Dehydrogenase (PRODH) | Proline catabolism | Competitive inhibition with proline |

| Pyrroline-5-Carboxylate Reductase (PYCR1) | Proline biosynthesis | Competitive inhibition with P5C |

| Proline Transporter (PROT) | Proline uptake | Blocking the transporter channel |

Derivatization for Enhanced Analytical Detectability and Quantitative Analysis in Biological Matrices

For the accurate quantification of this compound in complex biological matrices such as plasma or tissue homogenates, derivatization is often necessary to improve its analytical properties. This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

Common derivatization strategies for amino acids involve reacting the carboxylic acid and/or the amino group with a reagent that imparts desirable characteristics, such as volatility for GC analysis or a chromophore/fluorophore for optical detection. For this compound, the carboxylic acid can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. If the lactam ring is opened to reveal the secondary amine, it can be acylated.

A widely used reagent for the analysis of amino acids is ninhydrin, which reacts with most amino acids to produce a deep purple color, although its reaction with proline and its analogs yields a yellow product. cancer.gov This colorimetric reaction can be used for quantification. For more sensitive detection, fluorescent derivatizing agents such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. These reagents react with the secondary amine (after lactam opening) to produce highly fluorescent derivatives that can be detected at very low concentrations.

Q & A

Q. What in silico tools are recommended for predicting the metabolic fate of this compound derivatives?

- Methodological Answer : Software like MetaSite or GLORY predicts phase I/II metabolism sites. Molecular docking (e.g., AutoDock Vina) identifies interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-QTOF-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.